molecular formula C10H10F2 B180463 4,4-Difluorobut-3-enylbenzene CAS No. 134134-76-2

4,4-Difluorobut-3-enylbenzene

Cat. No.: B180463
CAS No.: 134134-76-2
M. Wt: 168.18 g/mol
InChI Key: HXWJRIURTLGMLW-UHFFFAOYSA-N
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Description

4,4-Difluorobut-3-enylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H10F2 and its molecular weight is 168.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

134134-76-2

Molecular Formula

C10H10F2

Molecular Weight

168.18 g/mol

IUPAC Name

4,4-difluorobut-3-enylbenzene

InChI

InChI=1S/C10H10F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

HXWJRIURTLGMLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=C(F)F

Canonical SMILES

C1=CC=C(C=C1)CCC=C(F)F

Synonyms

(4,4-Difluoro-3-buten-1-yl)benzene

Origin of Product

United States

Synthesis routes and methods

Procedure details

Typical Procedures for the Preparation of 1,1-Difluoro-1-alkenes (10) from Alkyl-substitued Difluoromethyl Sulfones (4): Under an argon atmosphere, into a Schlenk flask containing 1,1-difluoro-4-phenylbutyl phenyl sulfone (4g) (100 mg, 0.32 mmol) in THF (4 mL) at −20° C., was added dropwise via a syringe t-BuOK (224 mg, 2 mmol) in DMF (4 mL). The reaction mixture was stirred at −20° C.˜rt for 1 h, and the completion of the reaction was monitored by 19F NMR [δ −89.6 (d, J=46.6 Hz, 1F); −91.6 (dd, J=46.6 Hz, 24.8 Hz, 1F)]. The reaction was then quenched by adding aqueous NaCl solution (10 mL), followed by extraction with Et2O (15 mL×3). The combined organic phase was dried over anhydrous Na2SO4, filtered, and the solvent was removed. The crude product was purified by a flash chromatography to give 1,1-difluoro-4-phenyl-1-butene (10a) (46 mg, 85% yield) as a colorless liquid. The characterization data is consistent with that early reported.8h
[Compound]
Name
1,1-Difluoro-1-alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Alkyl-substitued Difluoromethyl Sulfones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-difluoro-4-phenylbutyl phenyl sulfone
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
224 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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